![molecular formula C23H23N3O3 B2743825 N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide CAS No. 1903268-96-1](/img/structure/B2743825.png)
N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide
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Overview
Description
N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide, also known as QPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. QPA is a small molecule that has been shown to exhibit promising results in various preclinical studies, making it a potential candidate for drug development.
Scientific Research Applications
Structural and Chemical Properties
Spatial Orientations and Anion Coordination : The study by Kalita & Baruah, 2010 discusses the spatial orientations of amide derivatives related to this compound, highlighting tweezer-like geometry and interactions forming channel-like structures. This research has implications for understanding how these compounds interact with anions and their potential applications in molecular assembly.
Formation of Co-Crystals and Salts : Research by Karmakar, Kalita, & Baruah, 2009 demonstrates that derivatives of this compound can form co-crystals with aromatic diols and crystalline salts with acids. Such studies are critical for developing new materials with specific crystalline properties.
Biomedical Applications
Zinc Monitoring in Biological Samples : Park et al., 2015, designed a chemosensor based on a similar compound for detecting zinc in biological and aqueous samples, highlighting its potential in medical diagnostics and environmental monitoring (Park et al., 2015).
Translocator Protein Ligands : A study by Cappelli et al., 2011 investigates compounds related to this one as ligands for the translocator protein, with potential therapeutic applications as anxiolytics and neuroprotective agents.
Antimicrobial and Antiprotozoal Agents : Patel et al., 2017, highlight the use of quinoxaline-oxadiazole hybrids, structurally similar to this compound, as effective agents against bacterial, fungal, and protozoal infections (Patel et al., 2017).
COVID-19 Drug Development : Fahim & Ismael, 2021, discuss the potential of N-(phenylsulfonyl)acetamide derivatives, structurally related to this compound, in the development of COVID-19 treatments, showcasing its role in addressing global health challenges (Fahim & Ismael, 2021).
Narcolepsy Treatment : Auberson et al., 2014, explore ergoline derivatives, similar in structure, as potential treatments for narcolepsy, indicating the compound's relevance in neuropsychiatric disorder management (Auberson et al., 2014).
Antitubercular Activity : The research by Pissinate et al., 2016 shows that 2-(Quinolin-4-yloxy)acetamides, related to this compound, are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment.
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have diverse biological activities, including anticancer , anti-inflammatory , antileishmanial , antimalarial , antitubercular , antibacterial , tyrosine kinase (PDGF-RTK) inhibitory , antitumor , and anti-HIV activity . These activities suggest that the compound may interact with a variety of molecular targets.
Mode of Action
The compound’s quinoline moiety is known to interact with various molecular targets, leading to its diverse biological activities .
properties
IUPAC Name |
N-[4-[2-oxo-2-(3-quinolin-8-yloxypyrrolidin-1-yl)ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-17(8-10-19)14-22(28)26-13-11-20(15-26)29-21-6-2-4-18-5-3-12-24-23(18)21/h2-10,12,20H,11,13-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFDPLVOBLYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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